N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide
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Overview
Description
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups imparts high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide typically involves the reaction of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)aniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.
N-(2,2,2-Trifluoroethyl)-N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)benzenesulfonamide: Another fluorinated compound with similar properties.
Uniqueness
N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)phenyl) cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and hexafluoro groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient chemical reactions.
Properties
Molecular Formula |
C13H11F6NO2 |
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Molecular Weight |
327.22 g/mol |
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H11F6NO2/c14-12(15,16)11(22,13(17,18)19)8-3-5-9(6-4-8)20-10(21)7-1-2-7/h3-7,22H,1-2H2,(H,20,21) |
InChI Key |
RAQCVPFWPWVSQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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